N-(Hydroxymethyl)stearamide
Description
Contextual Significance of N-Hydroxymethyl Amides in Contemporary Chemistry
N-hydroxymethyl amides, a class of organic compounds characterized by a hydroxymethyl group attached to the nitrogen atom of an amide, hold considerable significance in modern chemistry. numberanalytics.com Their importance stems from their versatile chemical reactivity and their role as key intermediates in the synthesis of a wide array of more complex molecules. The presence of the reactive hydroxymethyl group allows for a variety of chemical transformations, including cross-linking and polymerization reactions. nih.govmdpi.com
These compounds can be synthesized through the reaction of an amide with formaldehyde (B43269), a process known as hydroxymethylation. chembk.com The stability of the amide bond, coupled with the reactivity of the hydroxymethyl group, makes N-hydroxymethyl amides valuable building blocks in organic synthesis. numberanalytics.commdpi.com They are utilized in the production of thermosetting resins, textiles, and coatings, where the hydroxymethyl group can react with substrates like cellulose (B213188) or itself to form cross-linked polymers. nih.gov
In the realm of materials science, the bifunctional nature of N-hydroxymethyl amides is particularly advantageous. For instance, N-methylolacrylamide, an unsaturated N-hydroxymethyl amide, can undergo copolymerization with various vinyl monomers to create thermoplastic polymers with pendant hydroxymethyl groups. These polymers can then be cross-linked under moderate conditions, transforming them into thermoset materials at the point of use without the need for an external cross-linking agent. nih.gov This property is crucial in applications ranging from adhesives and binders to surface coatings and films. nih.gov
Historical Trajectories and Evolution of Research on Hydroxymethyl Functionalized Compounds
The study of hydroxymethyl functionalized compounds has a rich history intertwined with the development of polymer chemistry and organic synthesis. Early research, dating back to the mid-20th century, explored the synthesis and reactions of N-methylolamides, postulating them as intermediates in reactions between amides and formaldehyde that lead to polymer formation. acs.org For instance, the synthesis of unsaturated N-methylolamides like N-methylolacrylamide was a significant step, as these compounds had been proposed in patents but not isolated or identified. acs.org
Early synthetic methods for N-methylolamides often involved heating the corresponding amide with paraformaldehyde in the presence of a base, though this sometimes led to polymerization of the amide itself. acs.org Modifications to these procedures, such as the addition of polymerization inhibitors, were developed to isolate the desired N-hydroxymethyl compounds. acs.org
Over the decades, research has focused on refining the synthesis and understanding the reactivity of these compounds. For example, methods have been developed for the production of N-methylolacrylamide with fewer by-products and in high yields by using specific catalysts. google.com The exploration of α-amidoalkylation reactions has further highlighted the importance of N-hydroxymethyl derivatives of amides as convenient tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com
More recently, the focus has shifted towards the development of more sustainable and efficient synthetic methods. This includes the use of milder reaction conditions and novel catalytic systems. escholarship.org The application of hydroxymethyl functionalized compounds has also expanded into advanced areas such as the development of bifunctional DNA cross-linking agents for potential chemotherapeutic applications and the creation of functionalized nanoparticles for drug delivery. ontosight.airesearchgate.net The ongoing research into late-stage functionalization techniques, which introduce chemical groups in the final steps of a synthesis, further underscores the continued relevance of hydroxymethyl compounds in modern drug discovery. anu.edu.au
Articulation of Research Imperatives and Scope for N-(Hydroxymethyl)stearamide
Current research on this compound is driven by the need to develop new materials with enhanced properties and to find more sustainable and efficient industrial processes. The unique combination of a long alkyl chain and a reactive hydroxymethyl group makes this compound a versatile building block with significant potential in polymer science and materials chemistry. biosynth.com
One key research imperative is the exploration of its use as a modifier for thermosetting resins and as a lubricant. chembk.com Its ability to act as a cross-linking agent is of particular interest for improving the mechanical and thermal properties of polymers. biosynth.com For example, it can be used as a sealant and release agent in the production of polyvinyl chloride (PVC) products. biosynth.com Furthermore, its film-forming properties suggest potential applications in coatings and adhesives. biosynth.com
Another important area of investigation is its application in creating more environmentally friendly materials. Research into its use as a bio-based functional additive for polymers aligns with the growing demand for sustainable alternatives to petroleum-based chemicals. researchgate.net Its potential as a fiber softener and waterproofing agent in the textile industry also represents a significant area for future development. chembk.com
The synthesis of this compound itself is a subject of ongoing research. The classical method involves the hydroxymethylation of stearamide with formaldehyde under alkaline conditions. chembk.com However, there is a continuous effort to develop milder and more selective synthetic routes. For instance, the use of sodium amidoboranes for the amidation of stearic acid derivatives under mild conditions offers a promising alternative to traditional high-temperature methods.
Future research will likely focus on a deeper understanding of the structure-property relationships of this compound and its derivatives. This includes detailed studies of its chemical reactions, such as oxidation and substitution, to further expand its synthetic utility. Computational studies, such as MNDO calculations, can provide insights into the ground state structures and reactivity of N-(hydroxymethyl)amides, which can be valuable in predicting their behavior and designing new applications. nih.gov
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3370-35-2 | biosynth.com |
| Molecular Formula | C₁₉H₃₉NO₂ | biosynth.com |
| Molecular Weight | 313.52 g/mol | guidechem.com |
| Melting Point | >107 °C | echemi.com |
| Boiling Point | 465.9 °C at 760 mmHg | echemi.com |
| Density | 0.907 g/cm³ | echemi.com |
| Flash Point | 235.5 °C | biosynth.comechemi.com |
| Appearance | White solid powder | chembk.com |
| Solubility | Almost insoluble in organic solvents at room temperature; solubility increases with heating. Soluble in acetone, ethanol, ether, or chloroform. | biosynth.comchembk.com |
Properties
IUPAC Name |
N-(hydroxymethyl)octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)20-18-21/h21H,2-18H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOKTNSTUVKGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062998 | |
| Record name | Octadecanamide, N-(hydroxymethyl)- | |
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Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3370-35-2 | |
| Record name | N-(Hydroxymethyl)octadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3370-35-2 | |
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| Record name | N-(Hydroxymethyl)stearamide | |
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| Record name | N-(Hydroxymethyl)stearamide | |
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| Record name | Octadecanamide, N-(hydroxymethyl)- | |
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| Record name | Octadecanamide, N-(hydroxymethyl)- | |
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| Record name | N-(hydroxymethyl)stearamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-(HYDROXYMETHYL)STEARAMIDE | |
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Synthetic Methodologies and Chemical Derivatization of N Hydroxymethyl Stearamide
Established Synthetic Pathways for N-(Hydroxymethyl)stearamide Production
The primary method for synthesizing this compound involves the hydroxymethylation of a stearamide precursor. This reaction introduces a hydroxymethyl (-CH₂OH) group onto the nitrogen atom of the amide.
Mechanistic Investigations of Hydroxymethylation Reactions from Stearamide Precursors
The synthesis of this compound is typically achieved through the reaction of stearamide with formaldehyde (B43269). This reaction is a type of hydroxymethylation, a chemical process that attaches a hydroxymethyl group (-CH₂OH). wikipedia.org The mechanism involves the nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon of formaldehyde. This process is often carried out under alkaline conditions, which can deprotonate the amide, increasing its nucleophilicity and thus facilitating the reaction.
The reaction can be generalized as: R-CO-NH₂ + CH₂O → R-CO-NH-CH₂OH
In this reaction, the lone pair of electrons on the nitrogen atom of the stearamide attacks the partially positive carbon atom of formaldehyde. The subsequent protonation of the resulting alkoxide ion, typically from a solvent or a trace amount of water, yields the this compound product. The stability of N-hydroxymethyl derivatives can be a critical factor in their utility; for instance, N-(hydroxymethyl)benzamide is noted to be significantly more stable under physiological conditions than N-(α-hydroxybenzyl)benzamide. capes.gov.br
Role of Catalysis in N-Hydroxymethylation Efficiency and Selectivity
Catalysis plays a crucial role in enhancing the efficiency and selectivity of N-hydroxymethylation reactions. While the reaction can proceed without a catalyst, particularly under basic conditions, the use of specific catalysts can lead to higher yields, milder reaction conditions, and improved selectivity.
For instance, the use of sodium amidoboranes has been shown to facilitate the efficient synthesis of amides under mild conditions, offering high yields and selectivity. In the broader context of amide functionalization, various catalytic systems have been developed. For example, cobalt-catalyzed N-methylation of amides using methanol (B129727) has been reported, where N-(hydroxymethyl)benzamide is a proposed intermediate. researchgate.netescholarship.org This suggests that catalysts can be employed to mediate the formation of the hydroxymethyl intermediate, which can then be further transformed.
Furthermore, the use of NaBr as a catalyst has been shown to have a positive effect on the reaction of N-hydroxymethyl derivatives of amides with triarylphosphonium salts, indicating its role in facilitating subsequent transformations of the hydroxymethyl group. mdpi.com Iron catalysis, promoted by visible light, has also been utilized for the N-H alkylation of amides, showcasing the diverse catalytic strategies available for modifying the amide nitrogen. acs.org
Rational Design and Synthesis of this compound Derivatives and Analogs
The versatile chemical nature of this compound allows for the rational design and synthesis of a variety of derivatives and analogs with tailored properties for specific applications.
Development of N-Tris(hydroxymethyl)methyl-Fatty Acid Amides and Related Structures
A notable class of derivatives includes N-tris(hydroxymethyl)methyl-fatty acid amides. These compounds are synthesized by reacting a fatty acid with tris(hydroxymethyl)aminomethane (Tris). google.com The synthesis can proceed through the reaction of a fatty acid chloride with tromethamine in the presence of a base like triethylamine. rsc.org This method has been used to produce a series of N-acyltromethamines with varying fatty acid chain lengths in good yields. rsc.org
These derivatives possess multiple hydroxyl groups, which can enhance their hydrophilicity and create opportunities for further chemical modifications or specific interactions. For example, N-tris(hydroxymethyl)methyl-fatty acid amides have been investigated for their potential use in cosmetic compositions due to their desirable characteristics as cosmetic bases, emulsifiers, and lubricants. google.com
A related synthetic approach involves the functionalization of alginate with tris(hydroxymethyl)methyl-amine to create tris(hydroxymethyl)methyl-amide alginate. This modification is intended to provide additional crosslinking sites with metal ions like iron (III), which can allow for better control over the release of encapsulated drugs. researchgate.net
Biologically Inspired Synthesis and Isolation of Novel Hydroxymethyl Fatty Acid Amide Metabolites
The study of fatty acid amides as signaling molecules in biological systems has inspired the synthesis and investigation of novel hydroxymethyl fatty acid amide metabolites. usf.edunih.govnih.govusf.edu While direct evidence for the natural occurrence of this compound is limited, the biosynthesis of other fatty acid amides, such as oleamide, has been studied. nih.gov
One proposed pathway for the biosynthesis of primary fatty acid amides involves the peptidylglycine α-amidating monooxygenase (PAM) mediated cleavage of N-fatty acylglycines. nih.govnih.gov This has led to research into the enzymes and pathways involved in fatty acid amide metabolism, which could potentially be harnessed for the bio-based synthesis of hydroxymethyl derivatives. usf.edu The synthesis and quantification of various fatty acid amides are crucial for understanding their biological roles and for developing synthetic strategies. mdpi.com
Synthesis of N-Hydroxymethyl Starch-Amides for Bio-based Applications
In the pursuit of sustainable and bio-based materials, researchers have developed methods to synthesize N-hydroxymethyl starch-amides. nih.gov One approach involves modifying cationic starch with 2-chloroacetamide (B119443) and subsequently reacting it with formaldehyde to produce N-hydroxymethyl starch-amide. nih.gov This bio-based polymer has shown promise as a strength agent for paper products, significantly increasing both wet and dry tensile and burst indices. nih.gov
Exploration of Analogous Hydroxymethylated Amides: Comparative Synthetic Strategies
The synthesis of N-(hydroxymethyl) amides is a fundamental transformation in organic chemistry, yielding compounds with broad utility. The primary route to this compound involves the base-catalyzed hydroxymethylation of stearamide with formaldehyde. chembk.comchembk.com This method is representative of a general strategy for producing N-hydroxymethyl derivatives of various amides. However, the specific conditions and outcomes can vary significantly depending on the structure of the parent amide.
A comparative analysis with other hydroxymethylated amides reveals diverse synthetic approaches. For instance, the synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones is achieved through the cyclization of amide dianions with epibromohydrin. organic-chemistry.org This method generates a cyclic amide with a hydroxymethyl group in a single, highly regioselective step. organic-chemistry.org In contrast, the synthesis of N-acyltris(hydroxymethyl)aminomethane involves the reaction of fatty acid chlorides with tromethamine, a trifunctional amine, leading to an amide with three hydroxymethyl groups. rsc.org
Biocatalysis presents a sustainable alternative to traditional chemical synthesis for some amide formations, though its application to hydroxymethylated variants is an emerging area. rsc.org For other specialized structures, multi-step procedures are common. The synthesis of N-protected 1-aminomethylphosphonium salts, for example, uses N-hydroxymethyl derivatives of amides, imides, and carbamates as key intermediates, which are prepared via established protocols using formaldehyde. mdpi.com
The table below provides a comparative overview of synthetic strategies for various hydroxymethylated amides, highlighting the differences in reactants, reaction types, and conditions.
Table 1: Comparative Synthetic Strategies for Hydroxymethylated Amides
| Target Compound | Parent Compound(s) | Key Reagent(s) | Reaction Type | Typical Conditions | Reference(s) |
|---|---|---|---|---|---|
| This compound | Stearamide | Formaldehyde | Hydroxymethylation | Alkaline catalyst | chembk.comchembk.com |
| 5-(Hydroxymethyl)pyrrolidin-2-ones | N-arylacetamides, Epibromohydrin | n-Butyllithium | Dianion cyclization | -78°C to room temperature | organic-chemistry.org |
| N-Acyltris(hydroxymethyl)aminomethane | Fatty acid chloride, Tromethamine | - | Acylation | - | rsc.org |
| N-Hydroxymethylated Formamides | 3-Aryl-2H-azirines, Formic acid | Formaldehyde | Ring-opening/Formylation | Room temperature | researchgate.net |
| (N-Benzyloxycarbonylamino)methyltriphenylphosphonium salts | N-hydroxymethylcarbamate, Triphenylphosphine | - | Substitution | 70°C | mdpi.com |
Process Optimization and Scalability Considerations for this compound Synthesis
Optimizing the synthesis of this compound for industrial-scale production requires careful consideration of several critical process parameters to maximize yield, ensure product purity, and maintain cost-effectiveness. The classical synthesis, involving the reaction of stearamide and formaldehyde, is subject to optimization through systematic evaluation of reaction conditions.
Key factors influencing the synthesis include the molar ratio of reactants, reaction temperature, time, and the type and concentration of the catalyst. For instance, an orthogonal experimental design can be employed to systematically investigate these variables. The reaction is typically performed under alkaline conditions, but it is crucial to control the pH, as the product is known to be unstable under acidic conditions, where it can decompose and release formaldehyde. chembk.com Above its melting point, this compound can also decompose, forming methylene (B1212753) bis(octadecylamide). chembk.com
Scalability involves more than just increasing the volume of reactants. It necessitates developing a robust and reproducible process that minimizes hazardous reagents and complex purification steps like silica (B1680970) gel chromatography. gd3services.com For large-scale manufacturing, considerations extend to heat management, mixing efficiency, and the potential for continuous flow processes, which can offer better control over reaction parameters compared to batch processing. pharmafeatures.commdpi.com The choice of solvent is also critical; while this compound has low solubility in most organic solvents at room temperature, its solubility increases with heat, a factor that must be managed during crystallization and purification. chembk.com
The table below outlines key parameters for the optimization of this compound synthesis.
Table 2: Process Optimization Parameters for this compound Synthesis
| Parameter | Influence on Synthesis | Optimization Goal | Considerations for Scalability | Reference(s) |
|---|---|---|---|---|
| Molar Ratio (Stearamide:Formaldehyde) | Affects reaction completion and potential for side-product formation. | Maximize conversion of stearamide while minimizing excess formaldehyde. | Precise dosing systems for reactants in large reactors. | |
| Reaction Temperature | Influences reaction rate and product stability. The product decomposes when heated above its melting point (>107°C). chembk.com | Achieve optimal reaction rate without inducing thermal decomposition. | Efficient heat exchange systems to maintain uniform temperature in large volumes. | chembk.com |
| Catalyst (Type and Concentration) | An alkaline catalyst is required. chembk.com The concentration affects the reaction rate and pH. | Select a cost-effective catalyst that provides high yield and selectivity. | Catalyst recovery and recycling, pH control in large batches. | chembk.com |
| Reaction Time | Determines the extent of conversion. | Minimize batch time to increase throughput without compromising yield. | Monitoring reaction progress in real-time to determine the optimal endpoint. |
| Post-Reaction Treatment | Involves cooling, crystallization, filtration, and drying to isolate the pure product. | Develop an efficient crystallization process that yields high-purity product and simplifies filtration. | Design of large-scale crystallizers and filtration equipment. Solvent recovery systems. | chembk.com |
Chemical Reactivity and Reaction Mechanisms of N Hydroxymethyl Stearamide
Intrinsic Reactivity of the N-Hydroxymethyl Moiety
The chemical behavior of N-(Hydroxymethyl)stearamide is largely dictated by the N-hydroxymethyl group (-NHCH₂OH). This functional group serves as a reactive center for thermal decomposition, acid-catalyzed reactions, and cross-linking processes.
Thermal-Induced Decomposition Pathways and Mechanisms of Formaldehyde (B43269) Liberation
This compound is a heat-sensitive compound. biosynth.com When subjected to temperatures exceeding its melting point, it undergoes thermal decomposition. The primary pathway for this degradation involves the liberation of formaldehyde. scirp.org This process is believed to occur through a retro-hydroxymethylation reaction, which is essentially the reverse of its synthesis. The decomposition leads to the formation of stearamide and formaldehyde gas. In some instances, particularly under acidic conditions or at elevated temperatures, the released formaldehyde can react with remaining stearamide to form a more stable, cross-linked product, methylene (B1212753) bis(stearamide).
The general mechanism can be summarized as follows:
Initiation: Heat provides the activation energy to weaken the C-N bond of the N-hydroxymethyl group.
Decomposition: The molecule fragments, releasing a molecule of formaldehyde (CH₂O) and leaving behind stearamide (C₁₇H₃₅CONH₂).
Secondary Reactions: The liberated formaldehyde may further react with available stearamide molecules.
This thermal instability is a critical consideration in its application, particularly where high-temperature processing is involved.
Acid-Catalyzed Reaction Dynamics and Dimerization Processes
Under acidic conditions, the reactivity of the N-hydroxymethyl group is significantly enhanced. The reaction is catalyzed by protons (H⁺), which protonate the hydroxyl group, converting it into a better leaving group (water). This facilitates the formation of a reactive N-acyliminium ion intermediate. This electrophilic intermediate can then react with a nucleophile, such as the nitrogen atom of another this compound molecule.
This process leads to a dimerization reaction, yielding N,N'-(methylene)bis(stearamide). The mechanism proceeds as follows:
Protonation: The hydroxyl group is protonated by an acid catalyst.
Formation of N-acyliminium ion: The protonated hydroxyl group leaves as a water molecule, generating a resonance-stabilized N-acyliminium ion.
Nucleophilic Attack: The amide nitrogen of a second this compound molecule acts as a nucleophile, attacking the electrophilic carbon of the N-acyliminium ion.
Deprotonation: A final deprotonation step regenerates the acid catalyst and forms the stable dimer, N,N'-(methylene)bis(stearamide).
This dimerization is a key reaction, as the resulting bis-amide often exhibits different physical properties, such as higher thermal stability and lower solubility, compared to the parent monomer. This acid-catalyzed condensation is analogous to the self-polymerization seen in other N-methylol compounds, such as N-methylol acrylamide, especially under acidic conditions. atamanchemicals.com
Cross-linking Reactions with Polymeric Substrates and their Mechanisms (e.g., Cellulose (B213188), Polyvinyl Chloride, Polylactic Acid)
The ability of this compound to act as a cross-linking agent is one of its most valuable properties in polymer science. biosynth.com The mechanism hinges on the reactivity of the N-hydroxymethyl group with functional groups present on polymeric substrates, typically activated by heat or acid catalysis.
Cellulose: Cellulose possesses abundant hydroxyl (-OH) groups on its surface. nih.gov The N-hydroxymethyl group of the stearamide can react with these hydroxyls in a condensation reaction. Under heat or acidic conditions, the hydroxymethyl group is activated, forming an N-acyliminium ion intermediate, which then reacts with a hydroxyl group on the cellulose backbone to form a stable ether linkage (C-O-C). This reaction effectively grafts the long stearamide chain onto the cellulose surface, imparting properties such as hydrophobicity and lubricity. The reaction with hydroxyl groups is a well-established cross-linking mechanism for N-methylol compounds. atamanchemicals.com
Polyvinyl Chloride (PVC): this compound is utilized as a processing aid and release agent in PVC manufacturing. biosynth.com While direct covalent cross-linking with the stable C-Cl or C-H bonds of PVC under typical processing conditions is less likely, its function is often associated with surface modification and intermolecular interactions. However, during thermal degradation, PVC can undergo dehydrochlorination to form polyene structures. tsijournals.com It is plausible that the reactive sites on these degraded chains could interact with the this compound. More commonly, it acts as an external lubricant, migrating to the surface of the PVC melt to reduce friction.
Polylactic Acid (PLA): In applications with PLA, this compound functions as a sealant and can enhance adhesive properties. biosynth.com PLA is a polyester (B1180765) with terminal hydroxyl and carboxylic acid groups, and ester linkages throughout its chain. nih.govresearchgate.net The N-hydroxymethyl group can react with the terminal hydroxyl groups of PLA via a condensation reaction similar to that with cellulose, forming an ether bond. It can also react with the terminal carboxylic acid groups to form an ester linkage. These reactions effectively end-cap the PLA chains, which can improve thermal stability and modify surface properties.
The cross-linking capabilities are summarized in the table below.
Interactive Data Table: Cross-linking Reactions of this compound| Polymeric Substrate | Reactive Group on Substrate | Bond Formed | Primary Effect |
|---|---|---|---|
| Cellulose | Hydroxyl (-OH) | Ether (C-O-C) | Increased hydrophobicity, surface lubrication |
| Polyvinyl Chloride (PVC) | - | Non-covalent interaction | External lubrication, mold release |
| Polylactic Acid (PLA) | Terminal Hydroxyl (-OH) or Carboxyl (-COOH) | Ether or Ester | Surface modification, sealant, improved stability |
Fundamental Principles of Amide Bond Formation and Functional Group Tolerance in Synthesis
The synthesis of this compound itself provides insight into fundamental reaction mechanisms and the principles of selective chemical transformations.
Elucidation of Nucleophilic Addition and Proton Transfer Mechanisms
The industrial synthesis of this compound is typically achieved through the hydroxymethylation of stearamide with formaldehyde, often under alkaline catalysis. This reaction is a classic example of nucleophilic addition to a carbonyl group. quora.comacs.org
The mechanism can be detailed in the following steps:
Deprotonation of Amide (optional but enhances reactivity): In the presence of a base catalyst (like NaOH), the stearamide can be deprotonated to form an amidate anion. This anion is a more potent nucleophile than the neutral amide.
Nucleophilic Attack: The electron-rich nitrogen atom of the stearamide (or its conjugate base) acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. quora.commsu.edu This breaks the pi-bond of the carbonyl, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Proton Transfer: The resulting negatively charged oxygen atom of the intermediate is a strong base and readily abstracts a proton from a suitable source in the reaction mixture (e.g., water or the N-H of another amide molecule) to yield the final, stable this compound product.
This reaction is generally reversible, and the position of the equilibrium can be influenced by reaction conditions such as pH and temperature. researchgate.net
Chemoselective Reactivity in Complex Multifunctional Systems
Chemoselectivity refers to the ability to react with one functional group in the presence of others. The synthesis and subsequent reactions of this compound demonstrate this principle.
In its synthesis, the reaction between stearamide and formaldehyde is highly selective. The amide nitrogen is sufficiently nucleophilic to react with the highly electrophilic formaldehyde carbonyl, while the amide's own carbonyl group is significantly less reactive towards nucleophiles due to resonance stabilization, preventing self-polymerization under these conditions. rsc.org
In its application as a cross-linking agent, the N-hydroxymethyl group exhibits chemoselective reactivity. For example, in a blend containing cellulose and other polymers, the N-hydroxymethyl group can be made to react preferentially with the hydroxyl groups of cellulose under specific catalytic conditions (e.g., mild acid and heat). This selectivity is crucial for targeting the modification to a specific component in a composite material. The choice of catalyst and reaction temperature allows for control over which reactions are favored, a key principle in designing functional materials. acs.orgthermofisher.com This controlled reactivity allows this compound to function effectively in complex systems without causing undesirable side reactions with other components. ethz.chrsc.org
Examination of Intermolecular Interactions and Self-Assembly Phenomena
The molecular architecture of this compound, consisting of a long, nonpolar stearoyl tail and a polar N-(hydroxymethyl)amide headgroup, dictates its behavior in condensed phases. This amphiphilic nature drives complex intermolecular interactions and facilitates spontaneous organization into supramolecular structures through self-assembly. The primary forces governing these phenomena are van der Waals forces, specifically London dispersion forces, and highly directional hydrogen bonds.
The principal driving forces behind the self-assembly of this compound are the strong, directional hydrogen bonds enabled by its unique headgroup and the weaker, non-directional van der Waals forces acting along its lengthy alkyl chain. The N-(hydroxymethyl)amide moiety contains multiple sites for hydrogen bonding. Both the hydroxyl group (-OH) and the amide group (N-H) can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the hydroxyl oxygen serve as hydrogen bond acceptors. nih.gov This capacity for extensive hydrogen bonding is a critical factor in the formation of stable, ordered assemblies.
Analogous studies on molecules containing N-(hydroxy)amide functionalities confirm their role as potent motifs for establishing strong inter-strand hydrogen bonds, which are fundamental to the stabilization of self-assembled structures like parallel β-sheets in peptide-peptoid hybrids. nih.govchemrxiv.org This suggests that the N-(hydroxymethyl)amide group in this compound similarly directs the assembly process through the formation of a robust hydrogen-bond network.
Complementing the hydrogen bonding is the significant contribution of London dispersion forces. These forces, while individually weak, become collectively substantial along the extended C17 alkyl chain. studymind.co.ukumb.edu The tendency of these hydrophobic tails to associate and pack closely to minimize contact with polar environments and maximize van der Waals interactions is a key feature of the self-assembly of long-chain amphiphiles. studymind.co.ukmasterorganicchemistry.com The strength of these dispersion forces increases with the length of the alkyl chain, contributing to the thermal stability of the resulting assemblies. umb.edu
The interplay between these hydrophilic and hydrophobic interactions leads to the self-assembly of this compound molecules into organized supramolecular structures, such as monolayers, bilayers, and crystalline lamellae. This behavior is responsible for its utility as a film-forming agent. biosynth.com In these assemblies, the molecules orient themselves to sequester the hydrophobic stearoyl chains away from any polar medium, while exposing the hydrophilic headgroups. This typically results in a layered structure where the alkyl chains are interdigitated and held together by dispersion forces, and the layers are linked by a network of hydrogen bonds between the N-(hydroxymethyl)amide groups. Studies on similar long-chain amides confirm that the introduction of amide functionalities is a direct strategy to promote intermolecular hydrogen bonding and control solid-state morphology. acs.org
Table 1: Functional Groups and Their Roles in Intermolecular Interactions
| Functional Group | Component | Type of Interaction | Role in Self-Assembly |
| Stearoyl Chain | -(CH₂)₁₆CH₃ | London Dispersion Forces | Promotes association and packing of hydrophobic tails. |
| Amide | -C(=O)NH- | Hydrogen Bonding, Dipole-Dipole | The C=O is a hydrogen bond acceptor; the N-H is a hydrogen bond donor. |
| Hydroxymethyl | -CH₂OH | Hydrogen Bonding, Dipole-Dipole | The O-H is a hydrogen bond donor; the O atom is a hydrogen bond acceptor. |
Table 2: Computed Molecular Properties for this compound
| Property | Value | Significance |
| Hydrogen Bond Donor Count | 2 | Indicates the number of sites (N-H and O-H) capable of donating a proton to a hydrogen bond. nih.gov |
| Hydrogen Bond Acceptor Count | 2 | Indicates the number of sites (C=O and -OH oxygen) capable of accepting a proton in a hydrogen bond. nih.gov |
| Rotatable Bond Count | 17 | The high number of rotatable bonds in the alkyl chain provides conformational flexibility, allowing for efficient packing in self-assembled structures. nih.gov |
Table 3: Comparison of Intermolecular Forces in this compound
| Interaction Type | Relative Strength | Location on Molecule | Nature of Interaction |
| Hydrogen Bonding | Strong | N-(hydroxymethyl)amide headgroup | Highly directional attraction between H on N/O and lone pairs on another O atom. savemyexams.com |
| Dipole-Dipole | Moderate | N-(hydroxymethyl)amide headgroup | Attraction between permanent partial positive and partial negative charges. khanacademy.org |
| London Dispersion Forces | Weak (individually), Strong (collectively) | Stearoyl tail | Temporary dipoles arising from electron cloud fluctuations, significant due to large surface area. studymind.co.uk |
Advanced Spectroscopic and Analytical Characterization Methodologies
Structural Elucidation Techniques for N-(Hydroxymethyl)stearamide and its Derivatives
Structural elucidation is fundamental to understanding the chemical nature of this compound. A suite of high-resolution spectroscopic techniques provides complementary information to confirm its covalent structure and stereochemistry.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the precise assignment of all proton and carbon signals, confirming the connectivity of the stearoyl backbone, the amide linkage, and the hydroxymethyl group. upi.edu
In the ¹H NMR spectrum, the long alkyl chain of the stearamide moiety gives rise to characteristic signals. magritek.com The terminal methyl group (CH₃) typically appears as a triplet around 0.88 ppm. A large, broad signal centered around 1.25 ppm corresponds to the multiple methylene (B1212753) groups -(CH₂)n- of the fatty acid chain. researchgate.net The methylene group alpha to the carbonyl (α-CH₂) is deshielded and appears as a triplet around 2.2 ppm. magritek.com The protons of the N-hydroxymethyl group (-N-CH₂-OH) are expected to appear as a doublet around 4.5-5.5 ppm, with the adjacent N-H proton signal appearing in the region of 6.0-8.0 ppm. acs.org The hydroxyl proton (-OH) signal is often broad and its chemical shift is dependent on solvent and concentration. nih.gov
The ¹³C NMR spectrum provides complementary information. The amide carbonyl carbon (C=O) is typically observed in the range of 173-175 ppm. nih.gov The carbon of the hydroxymethyl group (-CH₂OH) would be expected around 60-70 ppm. The carbons of the long alkyl chain produce a series of signals, with the terminal methyl carbon appearing around 14 ppm and the numerous methylene carbons resonating between 22 and 34 ppm. nih.govnih.gov
2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to confirm these assignments. magritek.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, which is crucial for confirming the connectivity between the stearoyl carbonyl group, the amide nitrogen, and the hydroxymethyl moiety. magritek.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Stearyl Chain | CH₃ | ~0.88 (t) | ~14.1 |
| -(CH₂)₁₄- | ~1.25 (m) | ~22.7 - 31.9 | |
| β-CH₂ | ~1.62 (quint) | ~25.6 | |
| α-CH₂ | ~2.20 (t) | ~36.7 | |
| Amide | C=O | - | ~174.5 |
| N-H | ~6.5 (br s) | - | |
| Hydroxymethyl | N-CH₂-OH | ~5.0 (d) | ~65.0 |
| N-CH₂-OH | ~4.0 (br s) | - |
Note: Predicted values are based on data for analogous long-chain fatty amides and N-hydroxymethyl compounds. magritek.comacs.orgnih.gov Actual values may vary. t = triplet, quint = quintet, m = multiplet, br s = broad singlet, d = doublet.
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the functional groups present in this compound. upi.edu These two methods are complementary; FTIR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy is more sensitive to non-polar and homo-nuclear bonds. surfacesciencewestern.com
The FTIR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3300-3500 cm⁻¹ corresponds to the stretching vibrations of the O-H group from the hydroxymethyl moiety and the N-H group of the secondary amide, often showing evidence of hydrogen bonding. libretexts.org The long alkyl chain is identified by strong, sharp peaks around 2920 cm⁻¹ and 2850 cm⁻¹ due to the asymmetric and symmetric stretching of C-H bonds in methylene groups, respectively. nih.gov
The amide group itself gives rise to two very characteristic and strong absorptions: the Amide I band (primarily C=O stretching) appears around 1640-1680 cm⁻¹, and the Amide II band (a mix of N-H bending and C-N stretching) is found near 1540 cm⁻¹. libretexts.org
Raman spectroscopy offers complementary data. The C-C bond vibrations within the long stearyl backbone, which are weak in the IR spectrum, give rise to distinct signals in the Raman spectrum. renishaw.com The C-H stretching region (2800-3000 cm⁻¹) is also prominent. physicsopenlab.org Raman spectroscopy is particularly useful for analyzing the conformational order of the alkyl chains in solid-state samples or formulations.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| O-H Stretch | -OH | 3500–3200 (broad) | Weak |
| N-H Stretch | -NH | ~3300 (broad) | Weak |
| C-H Asymmetric Stretch | -CH₂- | ~2920 (strong, sharp) | ~2920 (strong) |
| C-H Symmetric Stretch | -CH₂- | ~2850 (strong, sharp) | ~2850 (strong) |
| Amide I (C=O Stretch) | -C=O | ~1640 (very strong) | ~1640 (medium) |
| Amide II (N-H Bend, C-N Stretch) | -NH, -CN | ~1540 (strong) | Weak |
| C-H Bend (Scissoring) | -CH₂- | ~1465 (medium) | ~1465 (medium) |
| C-O Stretch | -C-OH | ~1050 (medium) | Weak |
Note: Frequencies are approximate and can be influenced by physical state and hydrogen bonding. surfacesciencewestern.comlibretexts.orgnih.gov
Advanced mass spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis. rsc.org
High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₁₉H₃₉NO₂ for this compound). nih.gov
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural information. nih.gov In positive-ion mode ESI, the protonated molecule [M+H]⁺ would be the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic neutral losses, such as the loss of water (H₂O) from the hydroxymethyl group and the loss of formaldehyde (B43269) (CH₂O). rsc.orgnih.gov Fragmentation along the stearyl chain would produce a series of ions separated by 14 Da (CH₂). In negative-ion mode, the deprotonated molecule [M-H]⁻ may fragment via the neutral loss of CO₂. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase before mass analysis. While less common for routine characterization, IM-MS could be used to separate this compound from potential isomers or to study its gas-phase conformational properties.
Table 3: Predicted m/z Values for this compound and Key Fragments in ESI-MS
| Ion Species | Formula | Predicted m/z (Monoisotopic) | Fragmentation Origin |
| [M+H]⁺ | C₁₉H₄₀NO₂⁺ | 314.3054 | Protonated Molecular Ion |
| [M-H]⁻ | C₁₉H₃₈NO₂⁻ | 312.2908 | Deprotonated Molecular Ion |
| [M+H - H₂O]⁺ | C₁₉H₃₈N⁺ | 296.3002 | Loss of water from hydroxymethyl |
| [M+H - CH₂O]⁺ | C₁₈H₃₈NO⁺ | 284.2948 | Loss of formaldehyde |
| [Stearoyl Cation]⁺ | C₁₈H₃₅O⁺ | 267.2682 | Cleavage of C-N bond |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The utility of UV-Vis spectroscopy for the structural probing of this compound is limited due to its lack of a suitable chromophore.
The only chromophoric group in the molecule is the amide functional group. Simple, non-conjugated amides exhibit electronic transitions in the far-UV region. aip.org These include a weak n → π* transition around 210-220 nm and a more intense π → π* transition below 200 nm. researchgate.net Because these absorptions occur at very short wavelengths and are typically weak, they fall outside the standard operating range of many UV-Vis spectrophotometers (200-800 nm). libretexts.org Consequently, UV-Vis spectroscopy is not a primary technique for the structural characterization or quantification of this compound, which is effectively transparent in the near-UV and visible regions.
Surface and Interfacial Characterization of this compound Formulations
When this compound is used in formulations, such as coatings or polymer additives, its behavior at surfaces and interfaces becomes critically important. Surface-sensitive analytical techniques are required to probe the chemical composition at the material's surface.
Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a premier surface-sensitive technique used to determine the elemental composition and chemical bonding environments within the top 5-10 nanometers of a surface. nih.gov This makes it ideal for characterizing films or surfaces treated with this compound.
A survey scan would confirm the presence of carbon, oxygen, and nitrogen on the surface. High-resolution spectra of the C1s, O1s, and N1s regions would provide detailed information about the chemical states.
The C1s spectrum can be deconvoluted into several components: a main peak around 285.0 eV corresponding to C-C and C-H bonds in the long alkyl chain, and smaller peaks at higher binding energies representing C-N (~286.0 eV), C-O from the hydroxymethyl group (~286.5 eV), and the N-C=O of the amide group (~288.0 eV). d-nb.info
The O1s spectrum would show components for the carbonyl oxygen (C=O) at ~531.5 eV and the hydroxyl oxygen (C-OH) at a higher binding energy, around 533.0 eV. researchgate.net
The N1s spectrum is particularly diagnostic, showing a single peak characteristic of the amide nitrogen at approximately 400.0 eV. nih.govuic.edu The presence and relative intensities of these peaks can confirm the orientation and integrity of the this compound molecule at the surface.
Table 4: Predicted XPS Binding Energies for this compound
| Core Level | Functional Group | Predicted Binding Energy (eV) |
| C1s | C-C, C-H | ~285.0 |
| C-N | ~286.0 | |
| C-O | ~286.5 | |
| N-C=O | ~288.0 | |
| O1s | C=O | ~531.5 |
| C-OH | ~533.0 | |
| N1s | Amide (-NH-) | ~400.0 |
Note: Binding energies are referenced to the adventitious carbon C1s peak at 285.0 eV and can vary slightly based on sample charging and instrument calibration. nih.govd-nb.inforesearchgate.net
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Molecular Mapping
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to acquire elemental and molecular information from the outermost 1-2 nanometers of a solid material. phi.comtescan-analytics.com The technique operates by bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions. phi.com These ejected ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio, allowing for the generation of a high-resolution mass spectrum. tescan-analytics.com
For this compound, ToF-SIMS is instrumental in verifying the molecular structure at the surface and mapping its distribution. The analysis can identify characteristic fragment ions that serve as fingerprints for the molecule. The long stearamide chain, the amide linkage, and the reactive hydroxymethyl group each produce distinct ions.
Research Findings: In ToF-SIMS analysis of long-chain fatty acid derivatives, characteristic ions corresponding to the aliphatic chain are readily observed. For the stearamide portion, fragments such as CnH2n+1⁺ and CnH2n-1⁺ are expected. The presence of the amide and hydroxymethyl groups leads to specific nitrogen- and oxygen-containing fragments. By rastering the primary ion beam across a sample, ToF-SIMS can generate spatially resolved chemical maps, illustrating the distribution and potential aggregation of this compound on a substrate. nih.gov Studies on similar molecules like Ethylene bis stearamide show characteristic peaks for both positive and negative ions, which can be used as a reference for interpreting the spectra of this compound. surfacespectra.com
Below is a table of potential characteristic secondary ions expected in the ToF-SIMS spectra of this compound.
| Ion Fragment | Chemical Formula | Expected m/z | Structural Origin |
|---|---|---|---|
| Hydroxymethyl | [CH₂OH]⁺ | 31.02 | Hydroxymethyl Group |
| Amide Fragment | [CONH₂]⁺ | 44.02 | Amide Linkage |
| Stearoyl Cation | [C₁₇H₃₅CO]⁺ | 267.27 | Stearoyl Chain |
| Protonated Molecule | [M+H]⁺ | 314.31 | Full Molecule |
| Stearate Anion | [C₁₇H₃₅COO]⁻ | 283.26 | Stearoyl Chain |
Atomic Force Microscopy (AFM) for Nanoscale Surface Topography and Mechanical Properties
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides three-dimensional surface topography images at the nanoscale. azooptics.com It operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. youtube.com As the tip interacts with the surface, forces such as van der Waals, electrostatic, and capillary forces cause the cantilever to deflect. This deflection is monitored by a laser system, allowing for the generation of a high-resolution topographical map. azooptics.com
Beyond imaging, AFM can also probe local mechanical properties. mdpi.com By indenting the tip into the surface and measuring the force as a function of indentation depth, properties like elastic modulus and adhesion can be quantified at the nanoscale.
Research Findings: For long-chain molecules like this compound, AFM is particularly useful for visualizing self-assembled structures on a substrate. nih.gov Studies on similar fatty amines and amides show that these molecules can form ordered monolayers or crystalline domains. nih.govresearchgate.net AFM imaging can reveal the morphology of these domains, identify packing defects, and measure their dimensions. nih.gov The average surface roughness (Ra) can be quantified from the topography images, providing a measure of surface smoothness. Force spectroscopy measurements can reveal the adhesion force between the AFM tip and the surface, which is influenced by the chemical nature of the hydroxymethyl and stearyl moieties.
The following table presents representative data that could be obtained from an AFM analysis of a thin film of this compound.
| Parameter | Typical Value | Significance |
|---|---|---|
| Scan Size | 1 µm x 1 µm | Area of analysis |
| Average Roughness (Ra) | 0.5 - 2.0 nm | Indicates a relatively smooth surface at the nanoscale |
| Domain Height | 2 - 5 nm | Corresponds to the height of self-assembled molecular layers |
| Adhesion Force | 2 - 10 nN | Reflects tip-surface interactions and surface energy |
| Nanoscale Elastic Modulus | 0.5 - 5 GPa | Measures the stiffness of the material at the surface |
Contact Angle Measurements for Surface Wettability and Hydrophobicity Assessment
Contact angle goniometry is a technique used to quantify the wettability of a solid surface by a liquid. aalto.fi It measures the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. researchgate.net A low contact angle (<90°) indicates that the liquid wets the surface well (hydrophilic), while a high contact angle (>90°) signifies poor wetting (hydrophobic). aalto.fi The presence of the long C18 aliphatic chain in this compound is expected to impart significant hydrophobic character to its surface.
A representative dataset from contact angle measurements on a smooth this compound surface is provided below.
| Probe Liquid | Surface Tension (mN/m) | Measured Contact Angle (θ) |
|---|---|---|
| Water | 72.8 | 105° ± 2° |
| Diiodomethane | 50.8 | 62° ± 2° |
| Ethylene Glycol | 48.0 | 85° ± 2° |
Thermal and Thermomechanical Analytical Techniques
The bulk properties of this compound, particularly its response to temperature changes, are crucial for its processing and end-use performance. A range of thermal analysis techniques provides detailed insight into its thermal transitions and viscoelastic behavior.
Modulated Differential Scanning Calorimetry (MDSC) for Thermal Transitions
Modulated Differential Scanning Calorimetry (MDSC) is an advanced thermal analysis technique that separates the total heat flow signal from a standard DSC experiment into its thermodynamic (reversing) and kinetic (non-reversing) components. mdpi.com This is achieved by superimposing a sinusoidal modulation on the conventional linear heating ramp. shimadzu.com The reversing signal corresponds to heat capacity changes, such as the glass transition and melting, while the non-reversing signal relates to kinetic events like crystallization, curing, and enthalpic relaxation. mdpi.comkinampark.com
Research Findings: For a crystalline material like this compound, MDSC can precisely determine its melting behavior. The melting endotherm would appear primarily in the reversing heat flow signal. researchgate.net Any recrystallization or reorganization of the crystalline structure upon heating, known as cold crystallization, would manifest as an exothermic peak in the non-reversing signal. shimadzu.com This separation is particularly useful for complex materials where a glass transition might be obscured by an overlapping enthalpic relaxation peak; MDSC can deconvolute these events. shimadzu.com DSC studies on similar fatty amides show melting temperatures typically in the range of 80-120°C. mdpi.comresearchgate.net
The table below summarizes hypothetical MDSC results for this compound.
| Thermal Event | Heat Flow Signal | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) |
|---|---|---|---|---|
| Glass Transition (Tg) | Reversing | ~45 | - | - |
| Cold Crystallization | Non-Reversing | ~70 | 75 | -25 |
| Melting (Tm) | Reversing | ~98 | 104 | 145 |
Dynamic Mechanical (Thermal) Analysis (DM(T)A) for Viscoelastic Properties
Dynamic Mechanical Analysis (DMA or DMTA) is a technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. tainstruments.com In a typical experiment, a small oscillatory stress is applied to a sample, and the resultant strain is measured. nih.gov From this, the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), representing the viscous response, are determined. The ratio of the loss to the storage modulus gives the tan delta (δ), a measure of energy dissipation or damping. tainstruments.com
Research Findings: DMTA is highly sensitive to molecular motions and thermal transitions. For a material containing this compound, a significant drop in the storage modulus would be observed as the material passes through its glass transition or melting point. findoutaboutplastics.com Correspondingly, the loss modulus and tan δ would exhibit peaks at the transition temperature. While a pure, waxy solid like this compound is challenging to test alone, its viscoelastic contribution in a polymer blend can be characterized. The behavior would be analogous to that of polyamides, which also possess amide functional groups and show distinct glass transitions in DMTA analysis. nih.gov
A table of representative DMTA data for a polymer system containing this compound is shown below.
| Temperature (°C) | Storage Modulus (G') (MPa) | Loss Modulus (G'') (MPa) | Tan Delta (δ) |
|---|---|---|---|
| 25 | 2500 | 50 | 0.020 |
| 50 (Tg onset) | 1800 | 150 | 0.083 |
| 65 (Tg peak) | 500 | 200 | 0.400 |
| 90 | 50 | 15 | 0.300 |
Dielectric Thermal Analysis (DE(T)A) for Molecular Mobility and Curing Behavior
Dielectric Thermal Analysis (DETA), also known as Dielectric Analysis (DEA), measures the dielectric properties of a material as a function of temperature and frequency. azom.com An oscillating electric field is applied to the sample, and the material's ability to store electrical energy (permittivity, ε') and dissipate it as heat (loss factor, ε'') is measured. This technique is sensitive to the motion of polar groups within the material. azom.com
Research Findings: this compound contains two polar functional groups: the amide group and the hydroxyl group. These groups act as dipoles that can orient themselves in the applied electric field. As the temperature increases, the mobility of these dipoles increases, leading to dielectric relaxations that are observed as peaks in the loss factor (ε''). The primary (α) relaxation is associated with the large-scale segmental motion of the glass transition. researchgate.net Secondary (β, γ) relaxations may occur at lower temperatures due to localized motions, such as the rotation of the hydroxymethyl side group. usf.edu Furthermore, because the hydroxymethyl group can undergo self-condensation or react with other functional groups, DETA is an excellent tool for monitoring the curing behavior of formulations containing this compound in real-time. azom.com
The following table presents plausible DETA results for this compound, showing a relaxation event.
| Temperature (°C) | Frequency (Hz) | Permittivity (ε') | Loss Factor (ε'') |
|---|---|---|---|
| -50 | 1000 | 2.8 | 0.005 |
| 0 | 1000 | 3.0 | 0.020 |
| 50 | 1000 | 3.5 | 0.090 |
| 65 (Relaxation Peak) | 1000 | 4.2 | 0.150 |
Advanced Chromatographic Separation and Detection
Advanced chromatographic techniques are indispensable for the comprehensive characterization of this compound, enabling its separation from complex matrices and the identification of potential impurities or related substances. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography-mass spectrometry (GC-MS) are powerful analytical tools frequently employed for this purpose.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Diverse Detectors
Given that this compound lacks a significant UV-absorbing chromophore, conventional UV detectors often provide insufficient sensitivity. Consequently, HPLC and UHPLC methods for its analysis necessitate the use of universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS).
Chromatographic Conditions:
Reversed-phase chromatography is the most common approach for the separation of this compound and related long-chain fatty amides. C18 columns are widely used, offering excellent retention and resolution for these nonpolar analytes. Gradient elution is typically employed to ensure adequate separation of components with varying polarities and to achieve reasonable analysis times.
A typical mobile phase system consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. The gradient program usually starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration to elute the more hydrophobic compounds. For MS detection, a volatile buffer like ammonium (B1175870) formate (B1220265) or formic acid is often added to the mobile phase to improve ionization efficiency. sielc.com
Detection:
Evaporative Light Scattering Detector (ELSD): This detector is well-suited for the analysis of non-volatile compounds like this compound. The column eluent is nebulized, and the solvent is evaporated, leaving behind a fine mist of analyte particles that scatter a light beam. The scattered light is detected, and the signal is proportional to the mass of the analyte. nih.govd-nb.info
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector. The eluent is nebulized, and the resulting particles are charged. The charged particles are then transferred to a collector, where the charge is measured by a sensitive electrometer. CAD generally offers better sensitivity and a wider dynamic range than ELSD.
Mass Spectrometry (MS): Coupling HPLC or UHPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity. It allows for the determination of the molecular weight of the analyte and can provide structural information through fragmentation analysis (MS/MS). Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for this class of compounds.
Illustrative HPLC-ELSD Data:
The following table illustrates a hypothetical separation of this compound and potential related substances using a C18 column with gradient elution and ELSD detection.
| Peak No. | Compound Name | Retention Time (min) | Relative Response (%) |
| 1 | Stearic Acid | 8.2 | 5.0 |
| 2 | Stearamide | 10.5 | 3.0 |
| 3 | This compound | 12.8 | 90.0 |
| 4 | N,N'-Methylenebis(stearamide) | 15.1 | 2.0 |
This table is for illustrative purposes and actual results may vary based on specific analytical conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Profiling
Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of active hydrogen atoms in the hydroxyl and amide groups. These functional groups can lead to poor peak shape and thermal degradation in the GC inlet and column. Therefore, derivatization is a crucial step to increase the volatility and thermal stability of the analyte.
Derivatization:
Silylation is a common derivatization technique for compounds containing active hydrogens. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govsigmaaldrich.com This process significantly increases the volatility of this compound, making it amenable to GC analysis.
GC-MS Conditions:
A nonpolar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is typically used for the separation of the silylated derivatives. A temperature-programmed analysis is employed, starting at a lower temperature and ramping up to a higher temperature to elute the high-boiling point analytes.
The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra provide a fragmentation pattern that can be used for structural elucidation and identification of the analyte and any related impurities.
Illustrative GC-MS Data for Silylated this compound:
The table below presents hypothetical GC-MS data for the di-TMS derivative of this compound.
| Analyte (as di-TMS derivative) | Retention Time (min) | Key Mass Fragments (m/z) |
| N-(Trimethylsilyloxymethyl)stearamide, N-trimethylsilyl | 21.5 | 457 (M+), 442 (M-15), 384, 147, 73 |
This table is for illustrative purposes. Actual retention times and mass spectra will depend on the specific GC-MS conditions and the derivatization procedure.
Computational Chemistry and Theoretical Studies of N Hydroxymethyl Stearamide
Quantum Mechanical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of a molecule. researchgate.net By solving approximations of the Schrödinger equation, these methods can determine the electron distribution, molecular orbital energies, and other key electronic properties of N-(Hydroxymethyl)stearamide.
Detailed research findings from such calculations would reveal the locations of electron-rich and electron-deficient regions within the molecule through the generation of a molecular electrostatic potential (MEP) map. The amide and hydroxymethyl groups are expected to be primary sites for electrostatic interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical predictors of chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and its susceptibility to electronic excitation. A larger gap suggests higher stability.
Reactivity descriptors, such as Mulliken charges, can be calculated for each atom to predict sites susceptible to nucleophilic or electrophilic attack. For instance, the oxygen and nitrogen atoms are expected to carry partial negative charges, making them potential sites for interaction with electrophiles, while the carbonyl carbon would be electrophilic.
Table 1: Illustrative Quantum Mechanical Properties of this compound (Note: These values are illustrative for demonstrating the output of QM calculations and are not derived from a specific published study on this molecule.)
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Predicts chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures overall molecular polarity |
| Mulliken Charge (Carbonyl O) | -0.6 e | Predicts site for electrophilic attack |
| Mulliken Charge (Hydroxyl H) | +0.4 e | Predicts site for nucleophilic attack |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While QM methods are powerful for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govunm.edu MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions.
For this compound, with its long, flexible C17 alkyl chain, MD simulations are essential for exploring its vast conformational space. mdpi.com These simulations can identify the most stable conformers (rotamers) and the energy barriers between them. The flexibility of the stearamide chain significantly influences the molecule's packing in condensed phases and its interaction with surfaces or other molecules.
Furthermore, MD simulations can powerfully elucidate intermolecular interactions. By simulating multiple this compound molecules in a solvent like water or within a lipid environment, one can observe self-assembly behavior. Key interactions driving these processes, such as hydrogen bonding between the amide and hydroxymethyl groups and van der Waals forces between the alkyl chains, can be quantified. The simulations would show how the polar head groups orient themselves to form hydrogen bonds with each other or with water, while the nonpolar tails aggregate to minimize contact with aqueous environments.
Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations (Note: These values are hypothetical examples to illustrate potential findings from MD simulations.)
| Interaction Type | Environment | Illustrative Energy (kcal/mol) | Implication |
| Hydrogen Bonding (Amide-Amide) | Self-assembly | -5.5 | Drives dimerization and aggregation |
| Hydrogen Bonding (Hydroxyl-Water) | Aqueous Solution | -4.8 | Promotes solubility of the head group |
| Van der Waals (Alkyl-Alkyl) | Self-assembly | -15.0 (per chain pair) | Major driving force for tail aggregation |
| Conformational Energy (Gauche vs. Anti) | Single Molecule | +0.9 | Influences the flexibility of the alkyl chain |
In Silico Prediction Models for Chemical Behavior and Potential Biological Interactions
In silico models use computational algorithms, often derived from statistical analysis of large chemical datasets, to predict the properties of a molecule without the need for laboratory experiments. nih.govresearchgate.net These models are widely used to forecast Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, which is crucial in fields like drug discovery and materials science. nih.gov
For this compound, quantitative structure-activity relationship (QSAR) models could be applied to predict key physicochemical properties. For example, its octanol-water partition coefficient (LogP) could be calculated to estimate its lipophilicity, which is expected to be high due to the long alkyl chain. Models could also predict its aqueous solubility, boiling point, and vapor pressure.
Beyond physicochemical properties, in silico models can predict potential biological interactions. By screening the structure of this compound against databases of known biological targets, these models could identify potential protein binding partners. Toxicity prediction models could also be used to flag potential hazards by comparing its structural motifs to those of known toxic compounds.
Table 3: Illustrative In Silico ADMET Predictions for this compound (Note: These are representative predictions from common in silico models and not from direct experimental or computational studies.)
| Property Predicted | Model Type | Illustrative Result | Interpretation |
| Lipophilicity (LogP) | QSAR | 6.2 | Highly lipophilic, prefers nonpolar environments |
| Aqueous Solubility | QSAR | Low | Poorly soluble in water |
| Blood-Brain Barrier Permeation | Predictive Model | Unlikely | Molecule may be too large and polar at the head |
| Potential for Skin Irritation | Structural Alert | Possible | Amide functionality can sometimes be associated with irritation |
| Biodegradability | Predictive Model | Readily biodegradable | Long alkyl chain is susceptible to metabolism |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a vital tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. rsc.org This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate. e3s-conferences.org
For this compound, computational methods could be used to elucidate its formation mechanism, typically from the reaction of stearamide with formaldehyde (B43269). Quantum mechanical calculations can model the bond-forming and bond-breaking processes step-by-step. These calculations would determine the structure and energy of the transition state for the nucleophilic addition of the amide nitrogen to the carbonyl carbon of formaldehyde. mdpi.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a theoretical estimate of the reaction's feasibility and kinetics. nih.gov Similarly, potential degradation pathways, such as hydrolysis of the amide bond, could be investigated to predict the compound's stability under various conditions.
Table 4: Illustrative Energy Profile for a Proposed Reaction Step (Note: Data is hypothetical, intended to demonstrate the output of reaction mechanism studies for the formation of this compound from stearamide and formaldehyde.)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Stearamide + Formaldehyde) | 0.0 | Starting materials |
| Transition State | +25.0 | Activation barrier for the reaction |
| Intermediate | -5.0 | A short-lived species formed after the transition state |
| Product (this compound) | -10.0 | Final product of this step |
Functional Applications in Materials Science and Engineering
Role in Polymeric Materials and Crosslinking Systems
N-(Hydroxymethyl)stearamide plays a crucial role in the development and modification of polymeric materials, primarily due to its ability to participate in crosslinking reactions. This functionality is pivotal in the creation of robust and durable material systems.
Development of Thermosetting Polymers and Resins
In the realm of thermosetting polymers, the reactive N-methylol group of this compound is of particular interest. N-methylol compounds are known for their ability to crosslink cellulose (B213188), a reaction that proceeds at elevated temperatures in the presence of an acidic catalyst with the hydroxyl groups of the textile to impart durable qualities. google.com This reactivity suggests a similar potential for this compound to act as a crosslinking agent in thermosetting resins that possess hydroxyl or other active hydrogen functionalities.
The crosslinking process enhances the rigidity and strength of polymers by forming a stable, interconnected three-dimensional network. This network structure reduces the mobility of polymer chains, enabling the material to better resist deformation under external forces. While specific data on this compound in common thermosets like epoxy or phenolic resins is not extensively detailed in publicly available research, its chemical structure suggests it could be utilized to introduce long-chain fatty amide groups into the polymer matrix. This modification could potentially improve properties such as flexibility, impact resistance, and hydrophobicity. The incorporation of a cross-linking agent is primarily aimed at enhancing the material's resistance to cracking. mdpi.com
Enhancing Mechanical Strength and Durability in Bio-based Materials (e.g., Paper Products)
A significant application of this compound chemistry is in the enhancement of mechanical properties of bio-based materials, particularly paper products. Research has demonstrated the efficacy of a bio-based N-hydroxymethyl starch-amide as a strength agent for paper. google.comresearchgate.netnih.gov In one study, the application of a 1% N-hydroxymethyl starch-amide solution to old corrugated container (OCC) pulp slurry resulted in substantial improvements in the physical properties of the resulting paper sheets. google.comresearchgate.netnih.gov
The wet tensile index of the treated paper saw a remarkable increase of 243%, while the dry tensile index and dry burst index increased by 36% and 38%, respectively, when compared to an untreated control sample. google.comresearchgate.netnih.gov These improvements are attributed to the ability of the N-hydroxymethyl group to form crosslinks with the cellulose fibers of the paper, thereby reinforcing the fiber network. mdpi.com This crosslinking enhances the inter-fiber bonding, making the paper more resistant to tearing and rupture, especially in wet conditions. mdpi.com
Furthermore, comparative studies have shown that the performance of N-hydroxymethyl starch-amide is comparable to commercial wet-strength agents like glyoxalated polyacrylamide (GPAM) and polyamide-epichlorohydrin (PAE) resins. google.comresearchgate.netnih.gov The wet tensile index of tissue paper treated with 1% N-hydroxymethyl starch-amide was found to be 2.5 times higher than that of the control sample. google.comresearchgate.netnih.gov
| Property | Control Sample | 1% N-hydroxymethyl starch-amide Treated | Percentage Increase |
|---|---|---|---|
| Wet Tensile Index | - | - | 243% |
| Dry Tensile Index | - | - | 36% |
| Dry Burst Index | - | - | 38% |
Contributions to Film Formation and Barrier Property Development
The hydrophobic nature of the stearamide portion of this compound makes it a candidate for applications in film formation and the development of barrier properties in coatings. While direct research on this compound for this specific purpose is limited, its role in imparting water repellency suggests it can contribute to the creation of films that resist moisture penetration. When incorporated into a coating formulation, the long, nonpolar stearamide chains would orient away from a polar substrate, creating a low-energy surface that repels water.
In the context of paper and paperboard coatings, such a compound could help to reduce the porosity of the paper and create a barrier against water and grease. This is particularly relevant for food packaging applications where resistance to moisture and oils is crucial. The N-hydroxymethyl group could potentially react with the paper surface or other components of the coating formulation to ensure the durability of the barrier layer.
Surface Modification and Coating Technologies
The bifunctional nature of this compound makes it highly suitable for surface modification and as a component in advanced coating technologies. It can chemically bond to substrates while presenting a hydrophobic surface, or it can function as a processing aid in polymer manufacturing.
Development of Surface Water Repellency and Hydrophobic Characteristics in Textiles and Other Substrates
A well-established application for N-methylol compounds is in providing durable water-repellent finishes for textiles. google.com Compounds formed by reacting stearic acid and formaldehyde (B43269) with melamine are a class of water-repellent materials. ijresm.com The hydrophobic character of the stearic acid groups provides the water repellency, while the N-methylol groups can react with the cellulose of textile fibers or with each other to create a permanent effect. ijresm.com This mechanism is directly applicable to this compound.
When applied to a textile, the N-hydroxymethyl group can form a covalent bond with the hydroxyl groups present in cellulosic fibers like cotton under the influence of heat and an acid catalyst. google.com This reaction grafts the stearamide molecule onto the fiber surface. The long, hydrophobic stearyl chains then orient themselves away from the fiber, creating a low-energy surface that repels water droplets. This type of finish is considered durable because the hydrophobic group is chemically bonded to the textile, making it resistant to laundering. outdoorindustry.org However, a noted disadvantage of this chemistry is the potential release of formaldehyde. ijresm.comoutdoorindustry.org
| Substrate | Functional Group | Bonding Mechanism | Resulting Property |
|---|---|---|---|
| Cellulosic Textiles (e.g., Cotton) | -OH (Hydroxyl) | Covalent bond formation with N-hydroxymethyl group | Durable Water Repellency |
Mechanisms of Adhesion Promotion and Efficacy as Release Agents
The functional groups of this compound also allow it to act as both an adhesion promoter and a release agent, depending on the system in which it is used. While specific studies on this compound as an adhesion promoter are not widely available, its chemical structure suggests potential in this area. The hydroxymethyl group is capable of reacting with various functional groups on a substrate or in a coating, which could potentially improve the interfacial bonding.
Conversely, fatty acid amides are well-known for their application as mold release agents in the polymer processing industry. emerald.comnipponseika.co.jpchemgulf.comsarvancarbochem.com Hydroxyl-substituted fatty acid amides, such as N,N-bis(2-hydroxyethyl)stearamide, have been effectively used as internal mold release agents in the production of polyurethane molded articles. google.com These agents are incorporated directly into the polymer formulation and migrate to the surface during molding. This creates a thin lubricating film at the interface between the polymer and the mold, which reduces friction and prevents the plastic part from sticking to the mold. chemgulf.com This facilitates easier removal of the finished product, reduces the likelihood of defects, and can increase the efficiency of the molding process. chemgulf.com Given its structural similarities, this compound is expected to function in a similar manner, with the long stearamide chain providing the necessary lubricity and non-stick properties.
Synergistic Effects in Coating Compositions for Enhanced Performance (e.g., Fat Resistance)
While direct studies quantifying the fat resistance of coatings containing this compound are not extensively documented in publicly available literature, the underlying chemical principles and the known effects of similar fatty acid amides suggest a synergistic role in enhancing such properties. Fatty acid amides, including stearamide and its derivatives, are recognized as effective slip and anti-mar additives in coatings and polymer films.
The mechanism behind this enhanced performance lies in the migratory nature of these additives. Due to their limited compatibility with the bulk polymer matrix, molecules of this compound tend to migrate to the surface of the coating. This migration results in the formation of a thin, lubricating layer with a low coefficient of friction. This surface modification is believed to contribute to fat resistance by creating a low-energy, non-stick surface to which fatty or oily substances are less likely to adhere.
The synergistic effect arises from the combination of this surface-active property with the bulk properties of the coating resin. While the primary polymer matrix provides the structural integrity, adhesion, and general protective qualities of the coating, the this compound additive modifies the surface to impart specific resistance to fatty substances. This can be particularly beneficial in applications such as food packaging, where resistance to grease and oils is a critical performance parameter. The presence of the hydroxymethyl group in this compound may also contribute to improved adhesion of this surface layer to the coating matrix through hydrogen bonding, further enhancing its durability.
Advanced Functional Materials Development
The development of advanced functional materials often involves the incorporation of molecules that can impart specific, tailored properties to the bulk material. The unique chemical structure of this compound lends itself to consideration in lubricants and emulsifiers.
Based on a comprehensive review of available scientific literature, the integration of this compound into smart materials and stimuli-responsive systems is not a widely documented or common application. Smart materials are typically designed with complex polymeric structures that can undergo significant conformational or chemical changes in response to external stimuli such as pH, temperature, or light. While this compound possesses a simple amphiphilic structure that can participate in self-assembly processes under certain conditions, its direct role as a primary component in stimuli-responsive systems has not been established in the reviewed literature. The field of stimuli-responsive materials predominantly focuses on polymers with specifically engineered responsive moieties.
The performance of this compound and related fatty acid amides as lubricants and emulsifiers is well-established in various industrial formulations.
Lubricant Performance
Fatty acid amides are widely recognized for their excellent lubricating properties, particularly in polymer processing. They function as both internal and external lubricants. As an external lubricant, this compound can migrate to the surface of a polymer, reducing the friction between the polymer and processing equipment. Internally, it can reduce the intermolecular friction between polymer chains, thereby lowering the melt viscosity and improving flow properties.
The lubricating effect of stearamide, a closely related compound, has been quantified in studies on polypropylene composites. The addition of stearamide has been shown to significantly reduce the coefficient of friction of the polymer.
Effect of Stearamide Additive on the Coefficient of Friction of Polypropylene
| Material | Coefficient of Friction (COF) | Percentage Improvement in COF |
|---|---|---|
| Pure Polypropylene | 0.32 | N/A |
| Polypropylene with Stearamide | 0.17 | 46.8% |
This data, based on studies with the closely related stearamide, illustrates the potential lubricating efficacy of this compound. The long stearic acid chain is the primary contributor to this property.
Emulsifier Performance
The amphiphilic nature of this compound, with its hydrophobic stearyl tail and hydrophilic hydroxymethyl head, suggests its potential as an emulsifier. Emulsifiers are crucial for stabilizing mixtures of immiscible liquids, such as oil and water. The effectiveness of a non-ionic emulsifier is often characterized by its Hydrophilic-Lipophilic Balance (HLB) value. The HLB scale ranges from 0 to 20, with lower values indicating a more lipophilic (oil-loving) character and higher values indicating a more hydrophilic (water-loving) character.
The HLB value of a non-ionic surfactant can be estimated using Griffin's method:
HLB = 20 * (Mh / M)
Where:
Mh is the molecular mass of the hydrophilic portion of the molecule.
M is the total molecular mass of the molecule.
For this compound (C19H39NO2), the molecular weight is approximately 313.52 g/mol . The hydrophilic portion consists of the -CH2OH group, with a molecular weight of approximately 31.03 g/mol .
Based on this, the estimated HLB value for this compound is:
HLB ≈ 20 * (31.03 / 313.52) ≈ 1.98
Estimated Emulsifying Properties of this compound
| Property | Value | Interpretation |
|---|---|---|
| Estimated HLB Value | ~1.98 | Strongly Lipophilic |
| Predicted Emulsion Type | Water-in-Oil (W/O) | Effective at stabilizing water droplets within an oil phase. |
An HLB value of approximately 1.98 indicates that this compound is strongly lipophilic. Surfactants with HLB values in this range are typically effective as water-in-oil (W/O) emulsifiers. This suggests that in formulations, this compound would be proficient at stabilizing emulsions where water droplets are dispersed within a continuous oil phase.
Biological and Biomedical Research Applications
Investigation of Bioactivity of N-(Hydroxymethyl)stearamide and its Analogs
The bioactivity of this compound and related compounds has been explored, with significant findings in the areas of insecticidal and antimicrobial activities. These studies highlight the potential of this class of molecules in developing new agents for pest management and combating pathogenic microorganisms.
Research has identified a novel analog of this compound with potent insecticidal properties. A study focused on a metabolite isolated from Streptomyces sp., identified as N-(1-(2,2-dimethyl-5-undecyl-1,3-dioxolan-4-yl)-2-hydroxyethyl)stearamide, demonstrated significant activity against the cotton bollworm, Helicoverpa armigera, a major agricultural pest. icrisat.orgnih.govresearchgate.net
The purified metabolite was tested against second instar larvae of H. armigera using various assays, including diet impregnation, detached leaf, and greenhouse assays. The results showed a dose-dependent larvicidal effect, with mortality rates ranging from 70-78% at a concentration of 1000 ppm. icrisat.orgnih.gov The lethal dose values (LD50 and LD90) were determined to be 627 ppm and 2276 ppm, respectively. nih.govresearchgate.net These findings underscore the potential of this stearamide analog as a biocontrol agent in future pest management strategies, offering a potentially more environmentally friendly alternative to synthetic pesticides. icrisat.orgnih.gov
Table 1: Insecticidal Activity of N-(1-(2,2-dimethyl-5-undecyl-1,3-dioxolan-4-yl)-2-hydroxyethyl)stearamide against H. armigera
Data sourced from Gopalakrishnan et al., 2016. icrisat.org
While direct studies on the antimicrobial properties of this compound are limited, research into related fatty acid amides and derivatives suggests a potential for such activity. Stearamide itself has been identified as a compound with antibacterial activity in extracts from the seed coat of the Chinese Windmill Palm (Trachycarpus fortunei). nih.gov
Furthermore, broader studies on fatty acids and their esters have demonstrated significant antimicrobial effects against various oral pathogens, including Streptococcus mutans, Candida albicans, and Porphyromonas gingivalis. nih.govnih.gov These studies have shown that certain omega-6, -7, and -9 fatty acids and their methyl or ethyl esters exhibit strong, and sometimes specific, antimicrobial activity. nih.govnih.gov The structural relationship of this compound to these bioactive lipids provides a rationale for investigating its potential efficacy against pathogenic microorganisms. The presence of the hydroxymethyl group could influence its solubility and interaction with microbial cell membranes, potentially modulating its antimicrobial effects compared to its parent compound, stearamide.
Studies on Interactions with Biological Systems
Understanding how this compound and its analogs interact with biological systems is crucial for elucidating their mechanisms of action and potential applications. Research in this area involves studying their behavior at the cellular and molecular levels, including their metabolic fate and potential enzymatic targets.
Specific research on the cellular and molecular interaction profile of this compound is not extensively documented. However, studies on the metabolism of other N-(hydroxymethyl) compounds provide insight into their potential biological pathways. For instance, N-(hydroxymethyl) compounds can be generated metabolically from the oxidative N-demethylation of N-methyl compounds. nih.govnih.gov The stability of these N-(hydroxymethyl) metabolites can vary; for example, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable under alkaline conditions than N-(hydroxymethyl)-benzamide. nih.gov This suggests that the cellular processing and stability of this compound could be influenced by the specific enzymatic and pH environment of the cell. Its long stearic acid chain would likely cause it to associate with lipid membranes, potentially influencing membrane-bound proteins or signaling pathways.
While no specific molecular docking studies have been published for this compound, this in silico technique is a powerful tool for identifying potential molecular targets. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of binding affinity and interaction types. mdpi.com This method is widely used in drug discovery to screen for potential enzyme inhibitors. bioinformation.net
For this compound and its insecticidal analogs, molecular docking could be employed to identify specific enzymes in pests like H. armigera that are inhibited by the compound. By modeling the interaction between the stearamide derivative and various essential insect enzymes, researchers could pinpoint the molecular target responsible for its larvicidal activity. This information would be invaluable for understanding its mechanism of action and for designing even more potent and selective pest control agents.
Contribution to Natural Products Chemistry and Metabolomics Research
The discovery and study of this compound and its analogs contribute significantly to the fields of natural products chemistry and metabolomics.
The isolation of the insecticidal compound N-(1-(2,2-dimethyl-5-undecyl-1,3-dioxolan-4-yl)-2-hydroxyethyl)stearamide from a Streptomyces species is a prime example of its relevance to natural products chemistry. icrisat.orgnih.govresearchgate.net Natural products have historically been a crucial source of new medicines and bioactive compounds. nih.gov The identification of this novel fatty acid amide derivative expands the known chemical diversity of microbial metabolites and highlights actinomycetes as a continuing source of unique and potentially useful molecules. researchgate.net
In the context of metabolomics, which involves the comprehensive study of metabolites in a biological system, the discovery of novel compounds like this stearamide analog is essential. researchgate.net Untargeted metabolomics approaches aim to identify and quantify as many small molecules as possible, and the characterization of new natural products enriches the databases used for metabolite annotation. researchgate.net The identification of this compound derivatives in a biological extract contributes to the "chemical space" of that organism, providing a deeper understanding of its metabolic capabilities.
Environmental Impact and Sustainable Chemistry Perspectives
Biodegradation Pathways and Environmental Persistence Studies
The biodegradability of N-(Hydroxymethyl)stearamide is a critical factor in determining its environmental persistence. As a molecule with a long aliphatic chain derived from stearic acid and an amide group, its degradation in the environment is expected to proceed through pathways common to fatty acid amides.
Expected Biodegradation Pathways:
The primary route of biodegradation for this compound is anticipated to be initiated by enzymatic hydrolysis of the amide bond. This would be carried out by amidase enzymes present in various microorganisms. This initial step would likely yield stearic acid and aminomethanol. Aminomethanol is unstable and would likely decompose to formaldehyde (B43269) and ammonia.
Hydrolysis: The amide linkage is susceptible to attack by amidase enzymes, breaking the molecule into stearic acid and an unstable N-hydroxymethyl amine intermediate.
Beta-Oxidation: Stearic acid, a common fatty acid, is readily biodegradable through the β-oxidation pathway, where it is broken down into two-carbon acetyl-CoA units. These units can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.
Formaldehyde and Ammonia Metabolism: The resulting formaldehyde and ammonia can be assimilated by microorganisms into their metabolic pathways.
The persistence of this compound in the environment will largely depend on the rate of the initial amide hydrolysis step. The long alkyl chain may slightly hinder the bioavailability of the molecule to microorganisms, potentially leading to a slower degradation rate compared to more water-soluble, short-chain amides.
Data on Structurally Related Compounds:
| Compound Class | Biodegradation Characteristics | Reference Compounds |
| Fatty Acid Amides | Generally biodegradable, with the rate depending on chain length and environmental conditions. | Oleamide, Palmitamide |
| N-methylol compounds | Can be susceptible to hydrolysis, releasing formaldehyde. | N-methylolacrylamide |
It is important to note that while these pathways are likely, specific studies on this compound are needed to confirm the exact mechanisms and degradation rates under various environmental conditions.
Assessment of Environmental Fate and Transformation Mechanisms
The environmental fate of this compound is governed by a combination of its physical and chemical properties and its susceptibility to various transformation processes in different environmental compartments (soil, water, and air).
Key Transformation Mechanisms:
Hydrolysis: Chemical hydrolysis of the amide bond can occur, particularly under acidic or basic conditions, although enzymatic hydrolysis is expected to be the more significant pathway in most natural environments. Studies on N-(hydroxymethyl)benzamide derivatives have shown that they can undergo hydrolysis. researchgate.net The rate of hydrolysis for this compound would be influenced by pH and temperature.
Photodegradation: While the long alkyl chain of stearamide does not significantly absorb sunlight, the amide functional group could be susceptible to indirect photodegradation processes in the presence of photosensitizers in surface waters. However, for many amides, photolysis is not considered a primary degradation pathway compared to biodegradation. biorxiv.org
Sorption: Due to its long, nonpolar stearyl group, this compound is expected to have low water solubility and a high affinity for organic matter in soil and sediment. This sorption would reduce its mobility in the environment and its concentration in the water column, but could also decrease its bioavailability for microbial degradation.
Predicted Environmental Distribution:
| Environmental Compartment | Expected Behavior |
| Soil | High sorption to organic matter, limited mobility. Biodegradation would be the primary removal mechanism. |
| Water | Low solubility, likely to partition to sediment. Biodegradation and potentially slow hydrolysis would occur. |
| Air | Low volatility, not expected to be a significant transport pathway. |
Further research is necessary to quantify the rates of these transformation processes and to fully understand the environmental distribution and ultimate fate of this compound.
Green Chemistry Approaches in the Synthesis of N-Hydroxymethyl Amides
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of N-hydroxymethyl amides, including this compound, can be approached from a green chemistry perspective to improve its sustainability profile.
Traditional vs. Green Synthesis Routes:
Traditional methods for amide synthesis often involve the use of harsh reagents, such as acid chlorides or anhydrides, which generate significant amounts of waste. The hydroxymethylation step typically uses formaldehyde, a known hazardous substance.
Green Chemistry Strategies:
Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts for amidation reactions offers a milder and more selective alternative to traditional chemical methods. rasayanjournal.co.in Lipases can catalyze the direct amidation of fatty acids with amines under mild conditions, often in solvent-free systems or in green solvents. The subsequent hydroxymethylation could also potentially be achieved enzymatically, although this is a less explored area.
Catalytic Direct Amidation: The development of catalysts for the direct amidation of carboxylic acids and amines avoids the need for stoichiometric activating agents. Boric acid has been shown to be an effective catalyst for this reaction. google.com
Use of Renewable Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as bio-based solvents or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact of the synthesis. nih.gov
Alternative Formaldehyde Sources: Investigating the use of formaldehyde precursors or derivatives that are less hazardous could improve the safety of the hydroxymethylation step.
Examples of Greener Amide Synthesis:
| Catalytic System | Reaction Conditions | Advantages |
| Immobilized Lipase | Mild temperature, solvent-free or green solvent | High selectivity, reduced waste, reusable catalyst |
| Boric Acid | Moderate temperature, solvent-free | Avoids stoichiometric activators, low catalyst loading |
| Microwave-assisted Synthesis | Shorter reaction times | Increased energy efficiency |
Applying these green chemistry principles to the synthesis of this compound could lead to a more environmentally benign manufacturing process.
Role in Developing Bio-based and Renewable Chemical Solutions
This compound, being derived from stearic acid, has the potential to be a valuable component in the development of bio-based and renewable chemical solutions. Stearic acid is a fatty acid that can be sourced from various renewable plant and animal fats and oils.
Potential Applications in a Bio-based Economy:
Bio-based Polymers: Fatty acid derivatives are increasingly being used as building blocks for bio-based polymers, such as polyamides and polyesters. researchgate.nethibiscuspublisher.com The reactive hydroxymethyl group in this compound could be utilized for cross-linking or further functionalization in polymer synthesis, potentially leading to new bio-based materials with tailored properties.
Renewable Surfactants and Emulsifiers: Fatty acid amides exhibit surface-active properties. The introduction of a hydrophilic hydroxymethyl group could enhance these properties, making this compound a candidate for a bio-based surfactant or emulsifier in various applications.
Additives for Bio-based Products: Fatty acid amides are used as additives in plastics and other materials. rsc.org this compound could potentially be used as a bio-based slip agent, lubricant, or dispersant in bio-plastic formulations.
Contribution to a Circular Economy:
The development of products from renewable feedstocks like fatty acids is a key aspect of transitioning to a more circular economy. By utilizing bio-based starting materials, the reliance on fossil fuels can be reduced. Furthermore, designing these bio-based products to be biodegradable at the end of their life cycle contributes to closing the material loop.
Future Research Directions and Emerging Paradigms for N Hydroxymethyl Stearamide
Innovations in Advanced Material Design and Multifunctionalization
Future research will likely focus on harnessing the unique chemical properties of N-(Hydroxymethyl)stearamide to create advanced materials with tailored functionalities. Its film-forming and cross-linking capabilities make it a candidate for developing "smart" coatings that can respond to environmental stimuli. biosynth.comspecialchem.com For instance, research could explore its use in self-healing coatings, where damage triggers the release and reaction of encapsulated this compound to repair the material. paint.orgspecialchem.comiipseries.org
Furthermore, its integration into polymer matrices could lead to multifunctional materials. dtic.mil By reacting this compound with other functional molecules, it may be possible to create polymers with a combination of desirable properties, such as enhanced durability, specific surface characteristics like hydrophobicity, and antimicrobial capabilities. specialchem.comresearchgate.netfigshare.com The development of such materials could have significant implications for industries ranging from packaging to biomedical devices. figshare.com
Potential Research Areas in Advanced Material Design:
| Research Area | Focus | Potential Applications |
| Smart Coatings | Development of coatings that respond to stimuli (e.g., pH, temperature, light) for functions like self-healing or controlled release. specialchem.compaint.orgspecialchem.comiipseries.org | Protective coatings for electronics, corrosion-resistant paints, and drug-delivery systems. |
| Multifunctional Polymers | Incorporation into polymer backbones to impart multiple functionalities, such as improved mechanical strength and antimicrobial properties. dtic.milresearchgate.net | Advanced textiles, food packaging with extended shelf-life, and medical implants. |
| Nanocomposites | Use as a surface modifier for nanoparticles to improve their dispersion and compatibility within polymer matrices. | High-performance composites for aerospace and automotive industries. |
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of chemical compounds like this compound. These computational tools can significantly accelerate research by predicting molecular properties, optimizing reaction conditions, and identifying novel applications. mdpi.comnih.govresearchgate.net
In the realm of synthesis, ML models can optimize reaction parameters to maximize yield and purity while minimizing waste. nih.gov By analyzing the outcomes of previous reactions, these models can suggest the ideal conditions for the scalable and efficient production of this compound. nih.govresearchgate.net
Deeper Mechanistic Insights into Complex Biological and Environmental Interactions
A comprehensive understanding of how this compound interacts with biological systems and the environment is crucial for its safe and effective use. Future research will need to employ advanced analytical techniques and modeling to elucidate these complex mechanisms. nih.govnih.gov
Investigating the biological activity of this compound and its derivatives could reveal new therapeutic or biotechnological applications. biorxiv.orgbiorxiv.orgrsc.org Studies may focus on its interactions with cell membranes, proteins, and other biological macromolecules to understand its mode of action. rsc.orgresearchgate.net
Concurrently, it is imperative to assess the environmental fate and potential ecological impact of this compound. scymaris.comscymaris.com Research in this area will involve studying its biodegradation pathways in various environmental compartments, such as soil and water. chemrxiv.orgepa.govnih.gov Understanding its persistence and potential for bioaccumulation is essential for ensuring its environmental sustainability. chemrxiv.orgnih.gov
Development of Scalable and Environmentally Benign Manufacturing Processes
The future of this compound production will heavily rely on the development of manufacturing processes that are both scalable and environmentally friendly. Green chemistry principles will be central to this endeavor, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgmdpi.comjddhs.comunibo.it
One promising avenue is the use of enzymatic synthesis. Biocatalysts like lipases can offer high selectivity and operate under mild conditions, reducing the energy consumption and by-product formation associated with traditional chemical synthesis. biorxiv.orgacs.orgnih.gov Research into optimizing these enzymatic processes for large-scale production is ongoing. acs.orgnih.gov
Furthermore, exploring solvent-free reaction conditions and the use of renewable raw materials are key aspects of sustainable manufacturing. mdpi.comabo.fi For instance, developing methods that utilize fatty acids from microbial sources could provide a more sustainable alternative to traditional feedstocks. biorxiv.orgbiorxiv.org The scaling-up of such green synthesis methods, potentially through continuous flow processes, will be critical for the industrial viability of this compound. jddhs.commdpi.com
Key Green Chemistry Approaches for this compound Synthesis:
| Approach | Description | Advantages |
| Biocatalysis | Utilizing enzymes (e.g., lipases) to catalyze the amidation reaction. biorxiv.orgnih.gov | High selectivity, mild reaction conditions, reduced by-products. acs.orgnih.gov |
| Solvent-Free Synthesis | Conducting reactions without the use of volatile organic solvents. mdpi.comabo.fi | Reduced environmental impact, simplified purification processes. mdpi.com |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction. mdpi.comgoogle.com | Faster reaction times, improved energy efficiency. mdpi.comgoogle.com |
| Renewable Feedstocks | Utilizing fatty acids derived from sustainable sources like microbial lipids. biorxiv.orgbiorxiv.org | Reduced reliance on fossil fuels, improved sustainability. biorxiv.org |
Q & A
Basic: What experimental parameters are critical for optimizing the synthesis of N-(Hydroxymethyl)stearamide?
Key factors include reaction temperature, time, molar ratios of reactants (e.g., stearic acid to amine), catalyst type (e.g., p-toluenesulfonic acid), and post-reaction conditions like holding time and antioxidant use. Orthogonal experimental designs (e.g., L9 orthogonal array) can systematically evaluate these variables. For example, a 1.8:1 molar ratio of stearic acid to diethylenetriamine yielded optimal sizing properties in related stearamide syntheses .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Mass spectrometry (MS): High-resolution MS (e.g., [M+H]+ ion analysis) confirms molecular formulas. Electron ionization (EI) can identify fragmentation patterns (e.g., McLafferty rearrangement peaks at m/z 283 for alkyl chain analysis) .
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves hydroxyl-methyl and amide functional groups.
- Chromatography: HPLC or TLC with UV/fluorescence detection validates purity.
Advanced: How can researchers resolve contradictions in spectral data when identifying novel stearamide derivatives?
Contradictions often arise from isomerism or impurities. Strategies include:
- Cross-validation: Combine EI-MS, NMR, and X-ray crystallography (if crystalline). For instance, asymmetric alkyl chains in a novel Streptomyces-derived stearamide were confirmed via EI-MS fragmentation and NMR .
- Computational modeling: Compare experimental spectra with simulated data for proposed structures.
- Repetition under controlled conditions: Eliminate solvent or temperature artifacts.
Advanced: What statistical methods are suitable for analyzing dose-dependent bioactivity data of this compound?
- Probit regression: Calculates LD50/LD90 values (e.g., LD50 = 627 ppm for insecticidal activity against H. armigera) .
- ANOVA with post hoc tests: Tukey’s test identifies significant differences between treatment groups (e.g., 78% larvicidal activity at 1000 ppm vs. 36–40% at 500 ppm) .
- Software tools: Use SPSS or R for regression and variance analysis .
Basic: What safety protocols are essential when handling this compound in the lab?
- Personal protective equipment (PPE): Gloves, lab coats, and goggles.
- Ventilation: Use fume hoods to avoid inhalation.
- Storage: Keep in dry, cool, nitrogen-purged containers away from ignition sources .
- Emergency measures: Wash contaminated skin with water; consult SDS for toxicity data .
Advanced: How does structural modification of this compound influence its bioactivity?
- Side-chain engineering: Longer alkyl chains (e.g., C17 vs. C11) enhance lipid solubility and membrane interaction, critical for insecticidal activity .
- Functional groups: Hydroxymethyl groups improve water solubility, balancing bioavailability and efficacy. Compare bioactivity of N-(2-hydroxypropyl)stearamide (CAS 35627-96-4) with the parent compound .
Basic: How can researchers validate the environmental safety of this compound-based pesticides?
- Ecotoxicity assays: Test on non-target organisms (e.g., Daphnia magna) using OECD guidelines.
- Degradation studies: Monitor hydrolysis/photolysis rates under simulated environmental conditions.
- Comparative analysis: Benchmark against known biopesticides (e.g., azadirachtin) for LD50 and ecological impact .
Advanced: What orthogonal techniques can address discrepancies in synthetic yield and purity?
- Process optimization: Adjust catalyst dosage (e.g., 0.5–1.5% p-toluenesulfonic acid) and reaction time (e.g., 4–8 hrs) via Taguchi methods .
- Byproduct analysis: Use GC-MS or LC-MS to identify impurities (e.g., unreacted stearic acid).
- Scale-up trials: Replicate small-scale conditions in pilot reactors to assess reproducibility.
Basic: What are the key applications of this compound in non-commercial research?
- Biopesticides: Larvicidal agents against agricultural pests (e.g., H. armigera) .
- Material science: Surfactant or sizing agent in polymer formulations .
- Biomedical research: Intermediate for synthesizing functionalized amides (e.g., fingolimod impurities) .
Advanced: How can meta-synthesis frameworks (e.g., SPIDER tool) enhance literature reviews on stearamide derivatives?
- SPIDER framework: Define Population (e.g., insect larvae), Phenomenon of Interest (bioactivity), Design (experimental studies), Evaluation (LD50/statistical metrics), Research type (qualitative/quantitative) .
- Database mining: Use SciFinder and Reaxys with keywords (e.g., "stearamide AND insecticidal") and CAS filters (e.g., 3370-35-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
